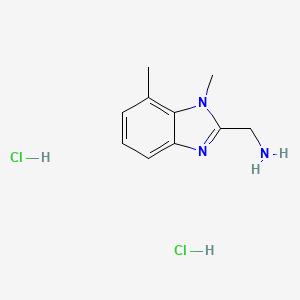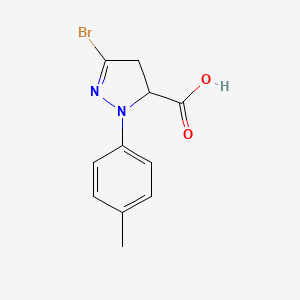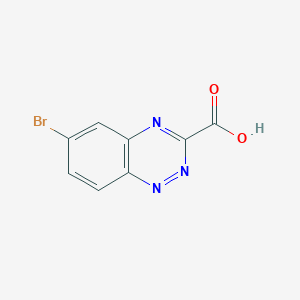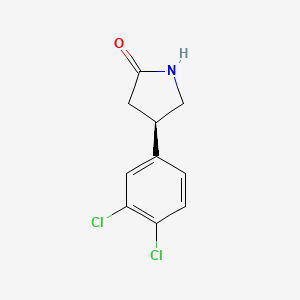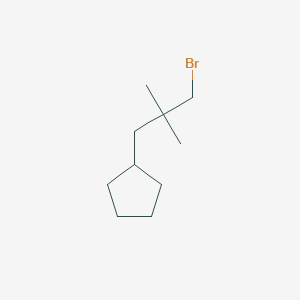
(3-Bromo-2,2-dimethylpropyl)cyclopentane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Suzuki Cross-Coupling Reactions
One significant application of similar compounds involves their use in Suzuki cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds. A study utilized alkylboronic acids with various alkyl substituents, including 2,2-dimethylpropyl, to undergo Suzuki cross-coupling with aryl halides in good yields, showcasing the versatility and functional group tolerance of this catalytic process (Kondolff, Doucet, & Santelli, 2004).
Cyclopentane Derivatives Synthesis
Another study reports on the stereospecific synthesis of fused cyclopentene derivatives from α-bromo and α-iodo levoglucosenone derivatives using 2,2-dimethyl-1,3-dinitropropane, demonstrating the utility of these substrates in generating cyclopentane rings with high yield and establishing new asymmetric centers (Tsypysheva et al., 2003).
Bromination and Derivatization of Indanes
Research into the bromination and derivatization of indanes has shown that compounds structurally related to "(3-Bromo-2,2-dimethylpropyl)cyclopentane" can undergo unusual reaction pathways. For example, the bromination of indenes to produce dibromoindanes and their subsequent reactions highlight the complexity and potential for discovering new reaction mechanisms (Knorr et al., 2016).
Microwave-Assisted Synthesis for Sensor Development
In the field of sensor development, microwave-assisted synthesis has been utilized to create 2,2-dimethylpropane-1,3-diyl ethynylaryl boronates, which are crucial for constructing diboronic acid libraries. These libraries are instrumental in developing fluorescent sensors for carbohydrates, demonstrating the compound's application in analytical chemistry (Zheng et al., 2006).
Ansa-Metallocene Complexes and Cyclopentadiene Synthons
Furthermore, research into the synthesis of ansa-metallocene complexes and cyclopentadiene synthons highlights the utility of related compounds in organometallic chemistry. The preparation of these complexes and synthons opens up avenues for the creation of novel catalytic systems and materials (Won et al., 2004).
Safety And Hazards
The safety data sheet for a similar compound, bromocyclopentane, indicates that it is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Propriétés
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYMTTFBPGSVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,2-dimethylpropyl)cyclopentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



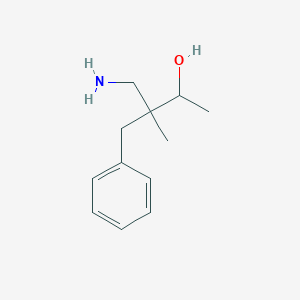
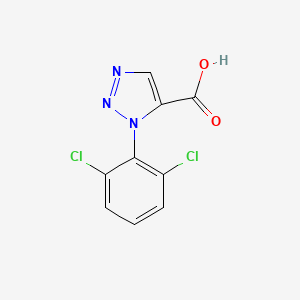
![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
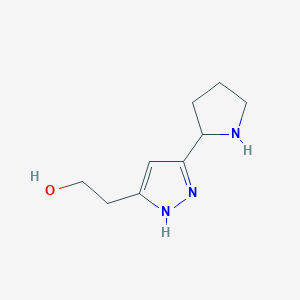
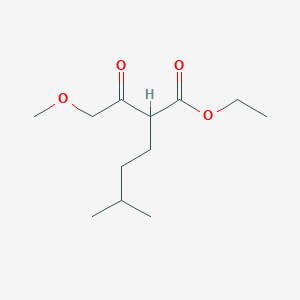
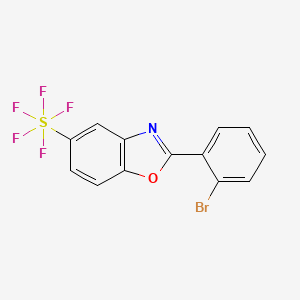
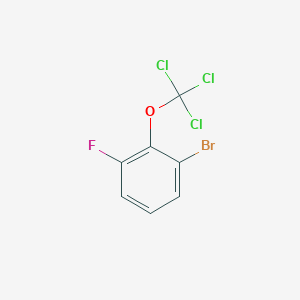
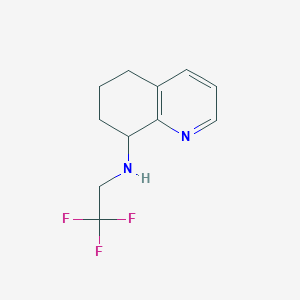
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
